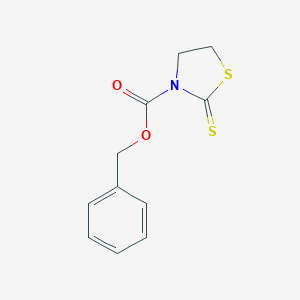

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

Übersicht

Beschreibung

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate typically involves the reaction of benzylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted thiazolidines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. It is utilized in the synthesis of biologically active compounds, particularly those exhibiting antifungal and antibacterial properties. The compound serves as a precursor for developing novel drugs targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds demonstrate significant antimicrobial activity. A study highlighted the efficacy of thiazolidinones against various bacterial strains, suggesting that this compound could be a valuable scaffold for designing new antimicrobial agents .

Anti-inflammatory Properties

Thiazolidin derivatives have been investigated for their anti-inflammatory effects. In particular, compounds containing the thiazolidine ring exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, often involving multicomponent reactions or condensation techniques. Here are some notable synthetic routes:

Multicomponent Reactions

A common approach involves the reaction of thioketones with amines and carboxylic acids under mild conditions to yield thiazolidinones efficiently. This method allows for the rapid assembly of complex molecules with high yields .

Microwave-Assisted Synthesis

Microwave-assisted techniques have been employed to enhance the efficiency of synthesizing thiazolidines. This method reduces reaction times significantly while improving yields compared to conventional heating methods .

Case Studies

Several studies have explored the applications and efficacy of this compound:

Study on Antifungal Activity

A comprehensive study assessed the antifungal properties of synthesized thiazolidine derivatives, including this compound. The results indicated promising activity against Candida species, showcasing its potential as a lead compound for antifungal drug development .

Investigation into Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of thiazolidinone derivatives. The findings suggested that these compounds could scavenge free radicals effectively, making them candidates for further development in nutraceuticals or functional foods aimed at reducing oxidative stress .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to related compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Properties | Synthesis Method |

|---|---|---|---|

| This compound | Yes | Yes | Multicomponent Reactions |

| Thiazolidinone Derivative A | Moderate | Yes | Conventional Heating |

| Thiazolidinone Derivative B | High | Moderate | Microwave-Assisted Synthesis |

Wirkmechanismus

The mechanism of action of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

2-ylidene-1,3-thiazolidin-4-one derivatives: Known for their anticancer and antioxidant activities.

Uniqueness: Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Biologische Aktivität

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate, a member of the thiazolidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzyl isothiocyanate with appropriate carboxylic acids or their derivatives. The reaction conditions often include solvents such as ethanol or acetonitrile and may require catalysts to enhance yield and purity. The structural confirmation is usually performed using techniques like NMR spectroscopy and X-ray crystallography.

2. Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets, leading to several therapeutic effects:

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to Benzyl 2-sulfanylidene derivatives exhibit significant antimicrobial properties. For instance, a study reported that derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2.2 Antioxidant Activity

This compound has shown promising antioxidant activity. In vitro assays reveal that it effectively scavenges free radicals, which is crucial for reducing oxidative stress in cells. The compound's IC50 values in DPPH radical scavenging assays indicate strong antioxidant potential comparable to standard antioxidants like ascorbic acid.

2.3 Anticancer Properties

Several studies have explored the anticancer potential of thiazolidine derivatives, including Benzyl 2-sulfanylidene compounds. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as NF-kB and apoptosis signal-regulating kinase (ASK1). For example, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colon cancer (HT-29).

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study published by Shahwar et al., Benzyl 2-sulfanylidene derivatives were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle arrest and apoptosis markers.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation : Interaction with cellular receptors alters signaling cascades associated with cell survival and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, these compounds help maintain cellular redox balance.

5. Conclusion

This compound exhibits a wide array of biological activities that suggest its potential as a lead compound in drug development for antimicrobial, antioxidant, and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

Eigenschaften

IUPAC Name |

benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGJIAGILJYTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507526 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74058-68-7 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.